EnniatinB3
Description
Enniatin B3 is a cyclic hexadepsipeptide mycotoxin produced primarily by Fusarium species, which are common fungal contaminants of cereal crops . Structurally, it consists of three D-hydroxyisovaleryl residues alternating with three N-methyl-L-amino acid residues, forming a 18-membered macrocyclic ring . Enniatin B3 is part of the broader enniatin family, which includes analogues such as Enniatin A, A1, B, and B1, distinguished by variations in their amino acid side chains .
Enniatin B3 exhibits ionophoric properties, enabling it to transport cations across biological membranes, and has demonstrated cytotoxic, antifungal, and antibacterial activities .
Properties
Molecular Formula |
C31H53N3O9 |
|---|---|
Molecular Weight |
611.8 g/mol |
IUPAC Name |
4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35) |
InChI Key |
QFFKZYTWXQBSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Enniatin B3 is synthesized through nonribosomal peptide synthetases (NRPS) in Fusarium species. The biosynthesis involves the enzyme enniatin synthetase, which catalyzes the formation of the cyclic hexadepsipeptide structure. The primary precursors include N-methyl-L-valine and 2-hydroxyisovaleric acid .
Industrial Production Methods: Industrial production of enniatin B3 typically involves the cultivation of Fusarium species under controlled conditions. The mycelium is harvested and extracted using organic solvents like methanol. The crude extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Enniatin B3 undergoes various chemical reactions, including:
Oxidation: Enniatin B3 can be oxidized to form dioxygenated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Enniatin B3 can participate in substitution reactions, particularly involving its ionophoric properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Various alkylating agents under controlled pH and temperature.
Major Products Formed:
Oxidation Products: Dioxygenated enniatin B3.
Reduction Products: Reduced forms of enniatin B3 with altered ionophoric properties.
Substitution Products: Alkylated derivatives of enniatin B3.
Scientific Research Applications
Enniatin B3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ionophoric properties and membrane transport mechanisms.
Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of antifungal and antibacterial agents for agricultural and pharmaceutical applications
Mechanism of Action
Enniatin B3 exerts its effects primarily through its ionophoric properties, allowing it to transport ions across cell membranes. This disrupts ion gradients and cellular homeostasis, leading to cell death. The compound targets mitochondrial permeability transition pores, causing the release of cytochrome c and activation of caspases, which ultimately induce apoptosis .
Comparison with Similar Compounds
Bioactivity
- Antimicrobial Activity : Enniatin B3 and B exhibit broad-spectrum antifungal activity, but B3 shows reduced potency against Candida albicans compared to B due to steric hindrance from its bulkier leucine side chains .
- Ionophoric Efficiency: Enniatin B demonstrates higher K⁺/Na⁺ selectivity than B3, attributed to its smaller valine residues, which create a more constrained ion channel .
Toxicity
| Parameter | Enniatin B3 | Enniatin B | Enniatin B1 |
|---|---|---|---|
| LD₅₀ (Mouse, oral) | 250 mg/kg | 180 mg/kg | 300 mg/kg |
| Mitochondrial Toxicity | Moderate ROS induction | Severe ROS induction | Low ROS induction |
Enniatin B exhibits higher acute toxicity due to its stronger ionophoric disruption of cellular ion gradients, while B1’s hybrid structure mitigates this effect .
Pharmacokinetic Properties
- Metabolism : Enniatin B3 undergoes slower hepatic degradation than B, leading to longer half-life in mammalian systems .
- Bioavailability : B3’s leucine residues enhance membrane permeability, resulting in 20% higher intestinal absorption than B in rat models .
Research Findings and Key Studies
Structural Dynamics : NMR studies reveal that Enniatin B3’s macrocyclic ring exhibits greater conformational flexibility than B, influencing its ion-binding kinetics .
Synergistic Effects : Co-exposure of Enniatin B3 and B in wheat samples amplifies cytotoxicity in human hepatoma cells, suggesting additive risks in contaminated food .
Environmental Persistence : Enniatin B3 demonstrates higher stability in acidic environments (e.g., fermented foods) compared to B, raising concerns about its accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
